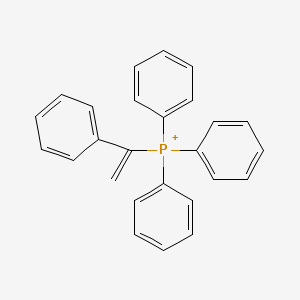

Triphenyl(1-phenylvinyl)phosphorane

Description

Historical Context and Significance in Organic Synthesis

The landscape of organic synthesis was profoundly changed in 1954 when Georg Wittig and his student, Ulrich Schöllkopf, discovered that a phosphonium (B103445) ylide, methylenetriphenylphosphorane, could react with benzophenone (B1666685) to form 1,1-diphenylethylene (B42955) and triphenylphosphine (B44618) oxide in high yield. chemicalbook.com This discovery, which earned Georg Wittig the Nobel Prize in Chemistry in 1979, introduced a reliable and versatile method for the synthesis of alkenes from aldehydes and ketones. chemicalbook.comchemspider.com

The Wittig reaction's primary advantage over previous elimination-based methods for alkene synthesis is the unambiguous placement of the carbon-carbon double bond. chemicalbook.com This level of control is crucial in the total synthesis of complex natural products and other intricate molecular architectures. The reaction proceeds through the formation of a betaine (B1666868) intermediate or directly to a four-membered oxaphosphetane ring, which then fragments to yield the alkene and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force of the reaction. chemspider.com

Role of Triphenyl(1-phenylvinyl)phosphorane within Wittig Chemistry

This compound (C₂₆H₂₁P) is a specific type of phosphonium ylide that plays a distinct role within the Wittig reaction framework. ontosight.ai It is typically synthesized by the reaction of triphenylphosphine with a 1-phenylvinyl halide, such as 1-phenylvinyl bromide, followed by deprotonation with a suitable base. ontosight.ai

This ylide is categorized as a "semi-stabilized" ylide. The stabilization arises from the conjugation of the carbanionic center with the adjacent phenyl group on the vinyl substituent. This electronic delocalization makes the ylide less reactive than non-stabilized ylides (e.g., those with simple alkyl substituents) but more reactive than fully stabilized ylides (e.g., those with ester or ketone substituents). chemspider.com

The level of stabilization in a Wittig reagent directly influences the stereochemical outcome of the olefination reaction. While non-stabilized ylides typically yield (Z)-alkenes and stabilized ylides yield (E)-alkenes, semi-stabilized ylides like this compound often provide a mixture of (E) and (Z) isomers, with selectivity being poor. ontosight.ai This characteristic makes it a useful reagent when a specific stereoisomer is not the primary goal or when mixtures are acceptable for subsequent synthetic steps.

Classification of Phosphoranes and Stabilization Effects

Phosphoranes, in the context of the Wittig reaction, are typically classified based on the nature of the substituents attached to the carbanionic carbon, which dictates the stability of the ylide. This classification is critical as it predicts both the reactivity of the ylide and the stereochemistry of the resulting alkene. chemspider.com

The three main classes are:

Non-stabilized ylides: These have electron-donating groups, such as alkyl groups, attached to the carbanionic carbon. They are highly reactive and generally lead to the formation of (Z)-alkenes.

Stabilized ylides: These possess electron-withdrawing groups (e.g., -COOR, -COR) that can delocalize the negative charge on the carbon atom through resonance. They are less reactive than their non-stabilized counterparts and typically yield (E)-alkenes. chemspider.com

Semi-stabilized ylides: These have substituents like aryl or vinyl groups that offer an intermediate level of resonance stabilization. This compound falls into this category. Their reactivity is moderate, and they often result in poor E/Z selectivity. ontosight.ai

The stabilization is a result of the delocalization of the negative charge on the carbon atom, which can be represented by resonance structures. In the case of this compound, the phenyl group on the vinyl substituent helps to delocalize this charge.

Due to the limited availability of published crystallographic and NMR data specifically for this compound, data for the closely related semi-stabilized ylide, benzylidenetriphenylphosphorane, is presented below as a representative example to illustrate the structural features of this class of compounds.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₅H₂₁P | nih.gov |

| Molecular Weight | 352.4 g/mol | nih.gov |

| CCDC Number | 124389 | nih.gov |

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference |

|---|---|---|---|

| ³¹P | CDCl₃ | 16.5 | spectrabase.com |

Structure

3D Structure of Parent

Properties

CAS No. |

30537-11-2 |

|---|---|

Molecular Formula |

C26H22BrP |

Molecular Weight |

445.3 g/mol |

IUPAC Name |

triphenyl(1-phenylethenyl)phosphanium;bromide |

InChI |

InChI=1S/C26H22P.BrH/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26;/h2-21H,1H2;1H/q+1;/p-1 |

InChI Key |

OHPKUXCNUGBHGY-UHFFFAOYSA-M |

SMILES |

C=C(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C=C(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

Other CAS No. |

30537-11-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Mechanistic Investigations of Triphenyl 1 Phenylvinyl Phosphorane Reactivity

The Wittig Olefination Mechanism: Betaine (B1666868) and Oxaphosphetane Pathways

The mechanism of the Wittig reaction has been a topic of considerable discussion, with two primary pathways proposed: the betaine pathway and the oxaphosphetane pathway. organic-chemistry.orgwikipedia.org Initially, the reaction was thought to proceed through a zwitterionic intermediate called a betaine. libretexts.orglibretexts.org However, substantial evidence now supports a mechanism involving the direct formation of a four-membered ring intermediate, the oxaphosphetane, particularly under salt-free conditions. wikipedia.orgpitt.edu

The classic betaine mechanism suggests that the nucleophilic carbon of the ylide attacks the carbonyl carbon, forming a betaine intermediate. libretexts.org This intermediate would then undergo ring closure to the oxaphosphetane, which subsequently decomposes to the alkene and triphenylphosphine (B44618) oxide. libretexts.orglibretexts.org

However, for many Wittig reactions, including those with stabilized ylides like triphenyl(1-phenylvinyl)phosphorane, a direct [2+2] cycloaddition to form the oxaphosphetane is now the more accepted mechanism under lithium-free conditions. organic-chemistry.orgwikipedia.org This pathway avoids the high-energy betaine intermediate. pitt.edu The existence and role of the betaine intermediate remain a subject of ongoing research, with some studies suggesting it may be relevant in the presence of lithium salts. organic-chemistry.orgwikipedia.org

The formation of the oxaphosphetane itself has been scrutinized, with discussions centering on whether it occurs via a concerted or a stepwise process. wikipedia.orgnih.gov A concerted [2+2] cycloaddition implies a single transition state leading directly to the oxaphosphetane. wikipedia.orgtotal-synthesis.com This is often described as a [π2s+π2a] cycloaddition. wikipedia.org

Conversely, some computational studies suggest a two-stage, one-step mechanism. nih.gov This model proposes that the carbon-carbon bond forms first, followed by the phosphorus-oxygen bond formation within a single kinetic step, rather than as two distinct steps with an intermediate. nih.gov This nuanced view challenges the traditional, purely concerted [2+2] cycloaddition model. nih.gov For unstabilized, semistabilized (like this compound), and stabilized ylides under lithium-free conditions, strong evidence points towards a kinetically controlled [2+2]/retro-[2+2] mechanism where the oxaphosphetane is the sole intermediate. wikipedia.org

Reaction conditions can significantly influence the operative mechanistic pathway and, consequently, the stereochemical outcome of the Wittig reaction. wikipedia.orgadichemistry.com Key factors include the nature of the solvent, the presence of salts (particularly lithium salts), and the structure of the reactants. masterorganicchemistry.comwikipedia.org

Under salt-free and aprotic conditions, the reaction of ylides like this compound with aldehydes is believed to proceed directly to the oxaphosphetane via a four-centered transition state. pitt.edu The presence of lithium salts can stabilize the betaine intermediate, potentially altering the reaction course and leading to what is known as "stereochemical drift," where the final alkene stereochemistry does not directly reflect the kinetic addition product. wikipedia.orglibretexts.org The choice of base used to generate the ylide can also introduce salts that affect the mechanism. organic-chemistry.org For instance, using sodium-based reagents like sodium amide or sodium hydride can lead to different stereoselectivity compared to lithium-based reagents like n-butyllithium. masterorganicchemistry.comorganic-chemistry.org

| Condition | Likely Mechanistic Feature | Consequence |

| Salt-free (e.g., using NaH or NaOMe as base) | Direct oxaphosphetane formation (concerted or two-stage one-step) | Kinetically controlled product distribution |

| Presence of Lithium Salts (e.g., from n-BuLi or added LiX) | Stabilization of betaine-like intermediates | Potential for equilibration and loss of stereoselectivity ("stereochemical drift") |

| Aprotic, non-polar solvents (e.g., THF, diethyl ether) | Favors direct cycloaddition | Generally good yields and predictable stereochemistry under salt-free conditions |

| Polar aprotic solvents (e.g., DMF) | Can influence transition state energies and selectivity | May favor E-alkene formation with stabilized ylides |

Stereochemical Outcomes and Control in Reactions Involving this compound

As a semistabilized ylide, this compound's reactions often exhibit stereochemical outcomes that are highly dependent on the reaction conditions and the nature of the carbonyl partner. wikipedia.orgnih.gov

For stabilized ylides, the Wittig reaction generally favors the formation of the (E)-alkene. wikipedia.orgadichemistry.com This selectivity is often attributed to the reversibility of the initial addition step. adichemistry.com Because stabilized ylides are less reactive, the formation of the oxaphosphetane is slower and can be reversible. libretexts.orgadichemistry.com This allows for equilibration to the more thermodynamically stable anti-oxaphosphetane, which then decomposes to the (E)-alkene. adichemistry.com

This compound is classified as a semistabilized ylide because the phenyl group provides some, but not as much, stabilization as a carbonyl or ester group. wikipedia.org Consequently, the Z/E selectivity can be poor and highly dependent on the specific reactants and conditions. wikipedia.org Recent computational studies have also highlighted the importance of dipole-dipole interactions between the ylide and the carbonyl compound in the transition state, which can significantly influence the E/Z selectivity for stabilized ylides. nih.gov

| Ylide Type | Reactivity | General Selectivity | Rationale |

| Unstabilized (R = alkyl) | High | Z-selective | Kinetically controlled, irreversible formation of the less stable syn-oxaphosphetane. |

| Semistabilized (R = aryl, e.g., this compound) | Moderate | Often poor E/Z selectivity | Competing kinetic and thermodynamic control; sensitive to reaction conditions. wikipedia.org |

| Stabilized (R = EWG) | Low | E-selective | Reversible oxaphosphetane formation allows equilibration to the more stable anti-oxaphosphetane. adichemistry.com |

To overcome the limitations of traditional Wittig reactions and control the stereochemical outcome, modified procedures have been developed. The Schlosser modification is a notable example that allows for the selective formation of (E)-alkenes, even from ylides that would typically give (Z)-alkenes. wikipedia.orglibretexts.org

This modification involves the reaction of the ylide with an aldehyde at low temperature in the presence of a lithium salt to form a mixture of diastereomeric betaines. wikipedia.orgorganic-chemistry.org Then, a strong base like phenyllithium (B1222949) is added to deprotonate the betaine, forming a β-oxido ylide. libretexts.org Subsequent protonation with a carefully chosen proton source regenerates the more stable threo-betaine, which upon warming and addition of a salt-free base, eliminates to give the (E)-alkene with high selectivity. wikipedia.orglibretexts.org While typically applied to unstabilized ylides, the principles of the Schlosser modification highlight the importance of intermediates and additives in controlling stereochemistry. wikipedia.orgorganic-chemistry.org

While the standard Wittig reaction is not inherently enantioselective, as it typically employs achiral ylides and carbonyls, there is growing interest in developing asymmetric versions. Enantioselective Wittig reactions often involve the use of chiral auxiliaries on the ylide or carbonyl compound, or the use of chiral catalysts.

Diastereoselective Wittig reactions can occur when either the ylide or the carbonyl partner already contains a stereocenter. The existing chirality can influence the facial selectivity of the initial carbon-carbon bond formation, leading to a preference for one diastereomer of the product alkene. For a compound like this compound, reacting it with a chiral aldehyde could lead to a diastereomeric mixture of alkenes, with the ratio depending on the degree of stereochemical induction. Research in this area aims to understand and control these diastereoselective outcomes.

Kinetic and Thermodynamic Considerations in Phosphorane Reactivity

The reactivity of this compound in the Wittig reaction is governed by a complex interplay of kinetic and thermodynamic factors. As a semi-stabilized ylide, its behavior is intermediate between that of stabilized and non-stabilized ylides, which is reflected in the stereochemical outcome of its reactions with aldehydes and ketones. wikipedia.org

However, the stereoselectivity of the reaction is generally under kinetic control, particularly under salt-free conditions. wikipedia.orgresearchgate.net The reaction proceeds through a [2+2] cycloaddition mechanism between the ylide and the carbonyl compound to form a four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgorganic-chemistry.org The formation of this intermediate is the rate-determining step. Two diastereomeric transition states can lead to either a cis- or trans-substituted oxaphosphetane, which then decomposes stereospecifically to the corresponding (Z)- or (E)-alkene, respectively.

For semi-stabilized ylides like this compound, the energy difference between the transition states leading to the cis- and trans-oxaphosphetanes is often small. This results in the formation of a mixture of (E) and (Z) alkenes, and the selectivity can be poor. researchgate.net The final isomer ratio is a reflection of the relative rates of formation of the two diastereomeric oxaphosphetane intermediates. Computational studies on related semi-stabilized ylides have shown that the geometry of the transition state is influenced by a balance of steric interactions and dipole-dipole interactions. nih.gov

While specific quantitative kinetic and thermodynamic data for the reaction of this compound is not extensively documented in the literature, the general principles for semi-stabilized ylides apply. The table below summarizes the key kinetic and thermodynamic aspects.

| Parameter | Influence on this compound Reactivity | General Findings for Semi-Stabilized Ylides |

| Reaction Control | Primarily under kinetic control, especially in the absence of lithium salts. wikipedia.orgresearchgate.net | The ratio of E/Z alkene products is determined by the relative rates of formation of the diastereomeric oxaphosphetane intermediates. |

| Thermodynamic Driving Force | Formation of the highly stable P=O bond in triphenylphosphine oxide. chem-station.commnstate.eduyoutube.com | This strong thermodynamic driving force makes the overall reaction essentially irreversible. |

| Transition State | A [2+2] cycloaddition transition state leading to an oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.org | The geometry and energy of the transition state are influenced by steric and electronic factors, with small energy differences for semi-stabilized ylides leading to isomer mixtures. |

| Stereoselectivity | Often yields a mixture of (E) and (Z) isomers with low to moderate selectivity. researchgate.net | The exact E/Z ratio is sensitive to the structure of the carbonyl compound and the reaction conditions. |

Investigations of Side Reactions and Competing Pathways

The primary competing pathway in the reactivity of this compound is the formation of stereoisomeric alkene products, as dictated by the kinetic control of the reaction. The competition between the formation of the cis- and trans-oxaphosphetane intermediates directly leads to a mixture of (E)- and (Z)-alkenes. researchgate.net

Beyond the formation of stereoisomers, other side reactions can potentially occur, although they are less commonly reported for this specific ylide.

One potential side reaction, particularly with sterically hindered ketones and bulky ylides, is a single-electron transfer (SET) mechanism. masterorganicchemistry.com This pathway can lead to reduction of the carbonyl compound or other non-Wittig products. However, the prevalence of this pathway for the less sterically demanding this compound is not well-established.

Decomposition of the ylide can also be a competing process. Like many organometallic reagents, phosphorus ylides can be sensitive to water and oxygen. libretexts.org Reaction with water leads to the protonation of the ylide to form the corresponding phosphonium (B103445) salt and hydroxide (B78521), effectively quenching the Wittig reagent.

Furthermore, with certain substrates, other reaction pathways may compete. For instance, α,β-unsaturated aldehydes could potentially undergo conjugate addition, although the Wittig reaction is generally faster and chemoselective for the carbonyl group. organic-chemistry.org In some cases, particularly with labile aldehydes, side reactions such as polymerization or decomposition of the aldehyde itself can occur, reducing the yield of the desired alkene. wikipedia.org

The table below outlines the primary competing pathways and potential side reactions.

| Side Reaction / Competing Pathway | Description | Relevance to this compound |

| Formation of Stereoisomers | Formation of both (E)- and (Z)-alkenes due to competing transition states. researchgate.net | This is the most significant competing pathway for semi-stabilized ylides. |

| Single-Electron Transfer (SET) | An alternative mechanism that can occur with sterically hindered reactants, leading to non-olefination products. masterorganicchemistry.com | Less likely for this ylide compared to more sterically hindered ylides, but cannot be entirely ruled out in specific cases. |

| Ylide Decomposition | Reaction with protic sources like water, leading to the formation of the phosphonium salt. libretexts.org | A general consideration for all Wittig reagents, requiring anhydrous reaction conditions for optimal results. |

| Aldehyde Side Reactions | Polymerization or decomposition of the aldehyde substrate, especially if it is unstable. wikipedia.org | Substrate-dependent side reaction that can lower the yield of the Wittig product. |

Applications of Triphenyl 1 Phenylvinyl Phosphorane in Advanced Organic Synthesis

Olefination Reactions with Aldehydes and Ketones

The reaction of phosphorus ylides with aldehydes and ketones, known as the Wittig reaction, is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds. clockss.orgresearchgate.netorganic-chemistry.org Triphenyl(1-phenylvinyl)phosphorane participates in this reaction to convert carbonyl compounds into the corresponding 1-phenyl-substituted 1,3-dienes. ontosight.ai This transformation is driven by the formation of the highly stable triphenylphosphine (B44618) oxide. masterorganicchemistry.com

The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the alkene and triphenylphosphine oxide. masterorganicchemistry.com For stabilized ylides like this compound, the reaction generally exhibits high E-selectivity, favoring the formation of the trans-alkene. wikipedia.org

A primary application of this compound is the synthesis of 1,3-dienes and other conjugated systems. By reacting with various aldehydes and ketones, this ylide introduces a phenyl-substituted vinyl group, leading to the formation of extended π-systems. These conjugated dienes are important building blocks in organic synthesis, participating in a variety of subsequent transformations such as Diels-Alder reactions.

The reaction of this compound with α,β-unsaturated aldehydes, for instance, provides a direct route to conjugated trienes. These highly unsaturated molecules are of interest for their potential applications in materials science and as precursors to more complex structures.

Table 1: Examples of Substituted Alkenes Synthesized using this compound

| Carbonyl Substrate | Product | Notes |

| Benzaldehyde | 1,3-Diphenyl-1,3-butadiene | Formation of a conjugated diene. |

| Cyclohexanone | 1-Phenyl-1-(cyclohex-1-en-1-yl)ethene | Reaction with a cyclic ketone. |

| Cinnamaldehyde | 1,5-Diphenyl-1,3,5-pentatriene | Synthesis of a conjugated triene. |

The reactivity of this compound, as a stabilized ylide, displays certain limitations. While it reacts readily with most aldehydes, its reactions with ketones, particularly sterically hindered ones, can be sluggish and may result in lower yields. wikipedia.orglibretexts.org In such cases, alternative olefination methods like the Horner-Wadsworth-Emmons reaction might be preferred. libretexts.org

The presence of other functional groups in the carbonyl substrate is generally well-tolerated. The Wittig reaction with this compound can proceed in the presence of esters, ethers, and even some protected alcohols. However, highly acidic protons in the substrate can lead to side reactions by protonating the ylide. The labile nature of some aldehydes, which can be prone to oxidation or polymerization, can also present a challenge. wikipedia.org

Intramolecular Wittig Reactions for Heterocycle Synthesis

The intramolecular Wittig reaction is a powerful strategy for the construction of cyclic compounds, including a wide array of heterocycles. clockss.org This approach involves a molecule containing both a phosphonium (B103445) salt (or a precursor to an ylide) and a carbonyl group. Upon treatment with a base, the ylide is generated in situ and reacts with the tethered carbonyl functionality to form a cyclic alkene.

Vinylphosphonium salts, which are precursors to vinyl-substituted ylides like this compound, are particularly useful in this context. beilstein-journals.org The intramolecular cyclization of substrates derived from these salts provides access to a variety of nitrogen-, oxygen-, and sulfur-containing heterocycles. clockss.org For instance, the reaction of a vinylphosphonium salt with a substrate containing a tethered aldehyde or ketone and a heteroatom nucleophile can lead to the formation of five- or six-membered heterocyclic rings. beilstein-journals.org

An example is the synthesis of 2H-chromenes, which can be achieved through the reaction of a salicylaldehyde (B1680747) derivative with a vinylphosphonium salt. The initial reaction forms a phosphonium ylide intermediate which then undergoes an intramolecular Wittig reaction to furnish the chromene ring system. beilstein-journals.org

Table 2: Examples of Heterocycles Synthesized via Intramolecular Wittig Reactions

| Starting Material Precursor | Heterocyclic Product | Ring Size |

| ortho-(2-Formylphenoxy)ethyltriphenylphosphonium bromide | Dihydrobenzofuran derivative | 5 |

| ortho-(3-Oxobutyl)phenyltriphenylphosphonium bromide | Tetrahydroquinoline derivative | 6 |

| 2-(2-Formylphenylthio)ethyltriphenylphosphonium bromide | Dihydrobenzothiophene derivative | 5 |

Tandem Reactions and Cascade Processes Involving this compound

Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer a highly efficient approach to the synthesis of complex molecules. This compound and its vinylphosphonium salt precursors can participate in such reaction sequences.

A notable example is the tandem Michael addition-intramolecular Wittig reaction. beilstein-journals.org In this process, a nucleophile adds to a vinylphosphonium salt in a Michael-type fashion. This addition generates a new phosphonium ylide intermediate, which then undergoes an intramolecular Wittig reaction with a suitably positioned carbonyl group within the newly formed adduct. This strategy allows for the rapid construction of carbocyclic and heterocyclic ring systems.

For example, the reaction of a β-ketoester with a vinylphosphonium salt in the presence of a base can initiate a cascade. The enolate of the β-ketoester acts as the Michael donor, adding to the vinylphosphonium salt. The resulting ylide then cyclizes onto the ester carbonyl to form a cyclopentenone derivative, all in a single pot.

Contributions to Complex Molecule Construction and Natural Product Synthesis

The ability of this compound to form conjugated systems and participate in ring-forming reactions makes it a valuable tool in the total synthesis of complex molecules and natural products. ontosight.ai The Wittig reaction, in general, is a widely employed method for the construction of carbon-carbon double bonds in the synthesis of intricate molecular architectures, including many terpenes and alkaloids. nih.gov

While specific, documented examples detailing the use of this compound in the total synthesis of a named natural product are not readily found in broad searches, the utility of closely related vinylphosphonium salts and their corresponding ylides is well-established. For instance, in the synthesis of the complex alkaloid (+)-Himbacine, a potent muscarinic receptor antagonist, various strategies have been employed, some of which utilize Wittig-type reactions for the construction of key olefinic bonds. nih.govresearchgate.net Although the exact phosphonium ylide used in every reported synthesis of (+)-Himbacine is not always specified as this compound, the underlying principle of using such reagents to build complex carbocyclic and heterocyclic frameworks is a recurring theme in synthetic organic chemistry.

Catalytic Transformations Utilizing Triphenyl 1 Phenylvinyl Phosphorane and Its Derivatives

Development of Catalytic Wittig Reaction Systems

The traditional Wittig reaction, while powerful for creating carbon-carbon double bonds with precise control, suffers from a significant drawback: it is a stoichiometric process that generates a molar equivalent of a phosphine (B1218219) oxide byproduct. wikipedia.orgyoutube.com This presents challenges in product purification and results in poor atom economy. rsc.org Consequently, a major goal in synthetic chemistry has been the development of Wittig reactions that are catalytic in phosphine.

The central challenge in creating a catalytic Wittig cycle is the in-situ reduction of the stable P(V) phosphine oxide byproduct back to the active P(III) phosphine, which can then re-enter the catalytic cycle. nih.govbeilstein-journals.org This reduction must be selective and occur in the presence of other reducible functional groups in the starting materials and products. beilstein-journals.org

A catalytic cycle for the Wittig reaction comprises four key steps:

Formation of the phosphonium (B103445) salt from the regenerated phosphine and an alkyl halide.

Deprotonation to form the active phosphonium ylide.

The olefination reaction with a carbonyl compound to form the alkene and phosphine oxide.

Reduction of the phosphine oxide to the phosphine. rsc.org

The final reduction step is the most difficult, often requiring harsh reducing agents. rsc.org Research has focused on identifying milder and more selective reducing agents, such as silanes (e.g., phenylsilane, trichlorosilane, trimethoxysilane), which can facilitate the regeneration of the phosphine catalyst. rsc.orgnih.gov

An alternative strategy involves designing phosphine catalysts whose corresponding oxides are more readily reduced than triphenylphosphine (B44618) oxide. For instance, 3-methyl-1-phenylphospholane-1-oxide has been used as a precatalyst, as it is more susceptible to reduction. rsc.org Other approaches have explored base-free catalytic Wittig reactions and the use of microwave irradiation to drive the reaction. researchgate.net While alternatives to phosphorus, such as arsenic, have been explored because their oxides are easier to reduce, these elements are often toxic, making phosphine-based systems preferable. rsc.org

Table 1: Comparison of Stoichiometric vs. Catalytic Wittig Reaction Approaches

| Feature | Stoichiometric Wittig Reaction | Catalytic Wittig Reaction |

| Phosphine Reagent | Used in stoichiometric amounts (e.g., Triphenylphosphine) | Used in catalytic amounts (e.g., 5-20 mol%) |

| Byproduct | Stoichiometric triphenylphosphine oxide waste | Catalytic amounts of phosphine oxide are regenerated |

| Atom Economy | Generally low due to high molecular weight byproduct rsc.org | Significantly improved by minimizing waste wikipedia.orgacs.org |

| Key Challenge | Product purification from phosphine oxide | Efficient and selective in-situ reduction of phosphine oxide beilstein-journals.org |

| Redox Step | Not applicable (phosphine is consumed) | P(V) phosphine oxide is reduced to P(III) phosphine nih.gov |

| Typical Reductants | Not applicable | Silanes (e.g., phenylsilane, trimethoxysilane) rsc.orgnih.gov |

Aza-Wittig Reactions and Iminophosphorane Chemistry

The aza-Wittig reaction is a powerful synthetic method analogous to the Wittig reaction, where an iminophosphorane (an aza-ylide) reacts with a carbonyl compound (like an aldehyde or ketone) to form an imine and a phosphine oxide. nih.govnih.gov This reaction is fundamental for constructing carbon-nitrogen double bonds and is widely used in the synthesis of nitrogen-containing heterocycles. wikipedia.orgnih.gov

The mechanism closely mirrors the standard Wittig reaction. nih.gov Iminophosphoranes, the nitrogen analogs of phosphoranes like Triphenyl(1-phenylvinyl)phosphorane, are typically generated in situ via the Staudinger reaction of a phosphine with an organic azide. nih.gov

Crucially, the chemistry of iminophosphoranes makes the aza-Wittig reaction more amenable to catalysis than its all-carbon counterpart. nih.gov This is because iminophosphoranes can be generated not only from P(III) phosphines but also from P(V) phosphine oxides reacting with isocyanates. nih.gov This opens up a catalytic cycle where the phosphine oxide byproduct of the aza-Wittig reaction can directly react with an isocyanate to regenerate the iminophosphorane, thus avoiding the difficult reduction step required in the catalytic Wittig reaction. nih.govbeilstein-journals.org This has led to the development of phosphine oxide-catalyzed aza-Wittig reactions. nih.govbeilstein-journals.org

Catalytic aza-Wittig reactions have been successfully applied to the synthesis of various heterocycles, including:

1,4-benzodiazepin-5-ones nih.gov

Polysubstituted benzimidazoles nih.gov

4H-benzo[d] nih.govrsc.orgoxazin-4-ones acs.org

Nitrogen heterocycles featuring chiral quaternary centers nih.govacs.org

In recent advancements, highly enantioselective catalytic aza-Wittig reactions have been developed using chiral phosphine catalysts. These systems can achieve desymmetrization of prochiral ketones to produce chiral nitrogen heterocycles in high yield and enantiomeric excess, with the chiral phosphine catalyst being recycled in situ. nih.govacs.org

Ligand Design for Phosphine-Catalyzed Transformations

The structural features of phosphoranes and their phosphine precursors are central to the design of ligands for a broad range of phosphine-catalyzed transformations. escholarship.org Nucleophilic phosphine catalysis typically begins with the addition of a tertiary phosphine to an electron-deficient substrate (such as an alkyne or allene), creating a reactive zwitterionic intermediate. escholarship.org The properties of this intermediate, and thus the outcome of the reaction, are dictated by the steric and electronic properties of the phosphine catalyst.

While this compound itself is a reagent, the vinylphosphine structural motif is relevant to ligand design and catalysis. For example, phosphine-catalyzed activation of electron-deficient vinylcyclopropanes proceeds through the nucleophilic attack of the phosphine on the cyclopropane (B1198618) ring, generating a zwitterionic C5 synthon. researchgate.netnih.gov This intermediate can then undergo rearrangements to form larger ring systems, such as cycloheptenones, demonstrating a powerful use of phosphines in ring-expansion chemistry. researchgate.net

The design of phosphine catalysts often focuses on:

Chirality: The development of P-stereogenic phosphines (where the phosphorus atom is the chiral center) has been crucial for asymmetric catalysis. nih.govacs.org

Electronic Properties: The electron-donating ability of the phosphine influences its nucleophilicity and the stability of the resulting intermediates.

Steric Bulk: The size of the substituents on the phosphorus atom can control regioselectivity and stereoselectivity.

Recent research has also led to the palladium-catalyzed atroposelective hydrophosphination of internal alkynes to afford axially chiral vinylphosphines. researchgate.net These functionalized phosphines are valuable as they can serve as chiral ligands in other transition-metal-catalyzed reactions. researchgate.net

Sustainable and Atom-Economical Approaches

A primary driver for developing catalytic versions of the Wittig and aza-Wittig reactions is the pursuit of green and sustainable chemistry. wikipedia.org The concept of atom economy, which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product, is a key metric. wikipedia.orgrsc.org

The traditional stoichiometric Wittig reaction has a notoriously poor atom economy because a large portion of the reactant mass is converted into the triphenylphosphine oxide byproduct, which is discarded as waste. wikipedia.orgyoutube.comrsc.org For example, in some cases, less than 50% of the starting material mass ends up in the alkene product. youtube.com

Table 2: Strategies for a More Sustainable Wittig Reaction

| Strategy | Description | Impact on Sustainability |

| Phosphine Catalysis | Using a catalytic amount of a phosphine that is regenerated in a P(III)/P(V) redox cycle. researchgate.net | Dramatically improves atom economy by minimizing phosphine oxide waste. wikipedia.orgacs.org |

| Catalytic Aza-Wittig | Employing a catalytic cycle, often phosphine oxide-based, that avoids a difficult reduction step. nih.govbeilstein-journals.org | High atom efficiency and simplifies product separation. acs.org |

| Solvent Choice | Performing the reaction in greener solvents like water or under solvent-free conditions. beyondbenign.orgtandfonline.comresearchgate.net | Reduces the use of hazardous organic solvents like dichloromethane (B109758) or DMF. beyondbenign.org |

| Tandem Reactions | Designing one-pot sequences where the byproduct of one reaction is a reactant in the next. rsc.org | Increases overall process efficiency and reduces waste from intermediate purification steps. |

Developing catalytic systems is the most impactful strategy for improving the atom economy of these transformations. numberanalytics.com By reducing the phosphine reagent to catalytic quantities, the generation of waste is minimized, and the need for difficult separations is reduced. researchgate.netacs.org Furthermore, research into performing these reactions in environmentally benign solvents like water, or even under solvent-free conditions, further enhances their green credentials. beyondbenign.orgtandfonline.comresearchgate.net

Theoretical and Computational Studies on Triphenyl 1 Phenylvinyl Phosphorane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed picture of the electron distribution and energy levels within a molecule. For Triphenyl(1-phenylvinyl)phosphorane, these calculations are crucial for understanding its stability, reactivity, and the nature of the phosphorus-carbon ylide bond.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs the course of many chemical reactions. wikipedia.org

In the context of this compound, FMO analysis reveals that the HOMO is primarily localized on the carbanionic center of the 1-phenylvinyl group. This high-energy, electron-rich orbital makes the ylide a potent nucleophile. The LUMO, conversely, is typically associated with the phosphonium (B103445) center and the phenyl rings. The energy gap between the HOMO and LUMO is a key determinant of the compound's stability and reactivity.

A representative FMO analysis for a related phosphonium ylide is presented below, illustrating the general distribution of these key orbitals.

| Molecular Orbital | Primary Localization | Implication for Reactivity |

| HOMO | Carbanionic carbon of the vinyl group | Nucleophilic character |

| LUMO | Phosphonium center and attached phenyl groups | Electrophilic interactions |

This table illustrates the general characteristics of frontier orbitals in vinyl-substituted phosphonium ylides, analogous to this compound.

Computational studies mapping the energy profiles of reactions involving this compound, such as the Wittig reaction, are critical for understanding reaction pathways and predicting outcomes. wikipedia.orgmasterorganicchemistry.com These calculations trace the energy of the system as reactants are converted into products, passing through transition states and intermediates.

Molecular Dynamics Simulations of Phosphorane Interactions

While quantum chemical calculations provide insights into the electronic properties of isolated molecules, molecular dynamics (MD) simulations offer a way to study the behavior of molecules in a more realistic environment, such as in solution. nih.gov MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. nih.gov

For this compound, MD simulations can be used to study its solvation, aggregation, and interactions with other reactants in a reaction mixture. These simulations can reveal how solvent molecules arrange themselves around the phosphorane and how the conformation of the ylide might change in different solvent environments. This information is crucial for understanding how the reaction conditions can influence the outcome of a synthesis.

Computational Insights into Stereoselectivity and Regioselectivity

One of the most powerful applications of computational chemistry is in predicting the stereoselectivity and regioselectivity of chemical reactions. In the case of the Wittig reaction with this compound, computational studies can help explain why a particular stereoisomer (E or Z) of the resulting alkene is formed preferentially.

These studies often involve calculating the energies of the different possible transition states leading to the various stereoisomers. The transition state with the lower energy will be more favorable, and the corresponding product will be formed in greater abundance. Factors such as steric hindrance and electronic interactions between the substituents on the ylide and the carbonyl compound play a significant role and can be modeled computationally. For semi-stabilized ylides like this compound, the stereoselectivity can be poor. wikipedia.org

Predictive Modeling for Novel Phosphorane Chemistry

The insights gained from computational studies on this compound and related compounds can be used to build predictive models for the reactivity of new, undiscovered phosphoranes. By establishing quantitative structure-activity relationships (QSAR), where the computed electronic and steric properties of a series of phosphoranes are correlated with their experimentally observed reactivity, it becomes possible to predict the behavior of novel ylides.

This predictive capability is a major goal of computational chemistry, as it can guide the design of new reagents with tailored reactivity and selectivity for specific synthetic applications. This approach accelerates the discovery of new chemical transformations and facilitates the more efficient synthesis of complex molecules.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the real-time monitoring of reactions involving organophosphorus compounds like Triphenyl(1-phenylvinyl)phosphorane and for the characterization of fleeting intermediates. researchgate.netmagritek.com The presence of the phosphorus-31 (³¹P) nucleus, which is 100% abundant and has a spin of ½, makes ³¹P NMR a particularly powerful technique. researchgate.net

In the context of the Wittig reaction, where this compound is a key reagent, NMR spectroscopy has been instrumental in studying the reaction mechanism. wikipedia.org Mechanistic studies, especially with unstabilized ylides, have been able to follow the progression of the reaction and identify intermediates by NMR. wikipedia.org For instance, the formation and interconversion of betaine (B1666868) intermediates can be investigated using this technique. wikipedia.org

³¹P NMR is routinely used to track the consumption of the phosphorane and the formation of the triphenylphosphine (B44618) oxide byproduct. researchgate.net The significant difference in the chemical shifts of the phosphorus atom in the phosphorane and the phosphine (B1218219) oxide allows for clear differentiation and quantification. This is vital for determining reaction kinetics and optimizing reaction conditions.

Furthermore, ¹H and ¹³C NMR spectroscopy provide detailed information about the organic moieties of the molecule. In this compound, the signals from the phenyl and vinyl protons and carbons can be assigned to elucidate the compound's structure and purity. Changes in these signals during a reaction can indicate the transformation of the vinyl group as it is transferred to a carbonyl compound in the Wittig reaction.

Below is a table summarizing typical NMR data for related phosphine compounds, illustrating the utility of NMR in distinguishing between different phosphorus species.

| Compound | ¹H NMR Signals (ppm) | ³¹P NMR Signal (ppm) |

| Triphenylphosphine | Aromatic protons | ~ -5 |

| Triphenylphosphine Oxide | Aromatic protons | ~ 25-30 |

| This compound | Aromatic and vinylic protons | Specific chemical shift |

Note: Specific chemical shift values can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis in Reaction Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, providing insights into their bonding and structure. For this compound, these methods can be used to identify characteristic functional groups and to follow changes in bonding during a reaction.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the P-C bonds, the C=C double bond of the vinyl group, and the aromatic C-H and C-C bonds of the phenyl groups. The frequency and intensity of the C=C stretching vibration are particularly informative, as this bond is directly involved in the Wittig reaction. As the reaction proceeds and the vinyl group is transferred, this peak will disappear, while new peaks corresponding to the newly formed alkene and triphenylphosphine oxide will emerge.

Raman spectroscopy complements IR spectroscopy and is especially useful for observing symmetric vibrations and bonds that are weakly absorbing in the IR, such as certain C=C and P-C vibrations. The combined use of both techniques provides a more complete vibrational analysis of the molecule and its reaction products.

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| C=C stretch (vinyl) | ~1650-1600 |

| C=C stretch (aromatic) | ~1600-1450 |

| P-C stretch | ~750-650 |

X-ray Crystallography for Solid-State Structural Determination of Intermediates

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide accurate bond lengths, bond angles, and torsional angles, confirming its molecular geometry.

This technique is particularly valuable for characterizing reaction intermediates that can be isolated as stable crystalline solids. In the context of the Wittig reaction, if a betaine or oxaphosphetane intermediate involving this compound is stable enough to be crystallized, X-ray crystallography can provide unambiguous proof of its structure. This structural information is crucial for validating proposed reaction mechanisms. For example, the geometry of the oxaphosphetane intermediate can help explain the stereochemical outcome of the Wittig reaction.

Although a specific crystal structure for this compound itself is not detailed in the provided search results, the synthesis and X-ray analysis of related organoborane and phosphine compounds demonstrate the power of this technique in elucidating the planarized or three-dimensional nature of such molecules. rsc.org

Mass Spectrometry for Reaction Pathway Elucidation

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of this compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS).

In mechanistic studies, mass spectrometry can be used to identify and characterize reaction intermediates and products. By analyzing the reaction mixture at different time points, it is possible to track the appearance and disappearance of various species, thereby helping to piece together the reaction pathway. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of molecules from the reaction solution, enabling the detection of transient or charged intermediates that might not be observable by other methods.

The fragmentation pattern of this compound in the mass spectrometer can also provide structural information. The way the molecule breaks apart upon ionization can reveal details about the strength of its bonds and the stability of the resulting fragments, further corroborating its proposed structure.

In Situ Spectroscopic Techniques for Real-Time Reaction Analysis

The development of in situ spectroscopic techniques has revolutionized the study of reaction mechanisms by allowing for real-time analysis of the reacting system without the need for sampling. magritek.com For reactions involving this compound, techniques such as in situ NMR, IR, and Raman spectroscopy can provide a continuous stream of data as the reaction progresses.

In situ NMR, for example, allows for the monitoring of the reaction directly within the NMR tube. magritek.com This can be achieved by initiating the reaction inside the spectrometer or by using a flow-through cell. This approach provides kinetic data and allows for the detection of short-lived intermediates that might be missed by conventional sampling methods. The oxidation of phosphine ligands has been successfully monitored in real-time using this method. magritek.com

Similarly, in situ IR and Raman spectroscopy, often employing fiber-optic probes, can be immersed directly into the reaction vessel. This provides real-time information about the changes in vibrational modes as reactants are converted into products, offering a detailed picture of the bonding changes occurring during the transformation. These techniques are invaluable for optimizing reaction conditions and for gaining a deeper understanding of the underlying reaction mechanism.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Triphenyl(1-phenylvinyl)phosphorane, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via Wittig-type reactions involving alkylation of phosphoranylidene intermediates. For example, ethyl-(triphenylphosphoranylidene)acetate reacts with alkyl halides (e.g., ethyl 2-bromoacetate) in the presence of K₂CO₃ to form phosphorane intermediates . Reaction conditions such as solvent polarity, temperature (e.g., reflux in THF), and base strength critically affect regioselectivity and yield. NMR monitoring (¹H/³¹P) is recommended to track intermediate formation .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer :

- Spectroscopy : ¹H, ¹³C, and ³¹P NMR are essential for confirming substituent arrangement and phosphorane bonding. For example, ³¹P NMR typically shows a singlet near δ +20 ppm for triphenylphosphorane derivatives .

- Crystallography : Single-crystal X-ray diffraction (as demonstrated for structurally analogous compounds like triphenyl[α-(phenylseleno)phenacylidene]phosphorane) resolves stereochemical ambiguities .

- Chromatography : HPLC or TLC with UV detection ensures purity, particularly when residual triphenylphosphine oxide is a common byproduct .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound in associative vs. dissociative pathways?

- Methodological Answer : Kinetic isotope effects (KIEs) and linear free energy relationships (LFERs) are pivotal. For example:

- 18O KIEs distinguish between concerted (normal ¹⁸kₙᵤc and ¹⁸kₗg) and stepwise mechanisms (inverse ¹⁸kₙᵤc) in phosphorane-mediated reactions. A study on methylphosphonate esters showed that associative pathways (concerted) dominate when bulky substituents stabilize trigonal bipyramidal intermediates .

- Isotopic labeling : Hydrolysis experiments with H₂¹⁸O revealed that phosphorane intermediates retain isotopic labels at ~8% incorporation rates, indicating transient stability .

Q. How can researchers resolve contradictions in kinetic data for phosphorane intermediates across different substrates?

- Methodological Answer : Contradictions often arise from steric strain or electronic effects. For example:

- Steric strain : Co(III)-coordinated methylphosphonate esters exhibit inverse ¹⁸kₙᵤc due to destabilized phosphorane intermediates, unlike unconstrained analogs .

- Electronic effects : Electron-withdrawing groups (e.g., nitro) on aryl substituents accelerate leaving-group expulsion, favoring stepwise mechanisms. Comparative studies using Hammett plots (σ⁺ values) quantify these effects .

Q. What strategies optimize the stability of this compound in catalytic cycles?

- Methodological Answer :

- Ligand design : Deuteration (e.g., triphenylphosphine-d₁₅) reduces oxidative degradation, as shown in deuterated analogs with enhanced thermal stability .

- Solvent selection : Non-polar solvents (e.g., toluene) minimize nucleophilic attack on the phosphorane center.

- Additives : Stabilizing agents like crown ethers sequester counterions, preventing phosphorane decomposition in polar media .

Key Research Gaps and Recommendations

- Gap : Limited structural data for this compound derivatives in aqueous media.

- Recommendation : Conduct X-ray crystallography under controlled humidity or use cryo-EM for hydrated forms.

- Gap : Mechanistic ambiguity in Co(III)-coordinated systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.